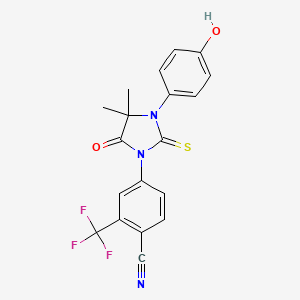

4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile

Descripción general

Descripción

El antagonista del receptor de andrógenos 9 es un compuesto que inhibe la acción de los andrógenos al bloquear el receptor de andrógenos. Los andrógenos, como la testosterona y la dihidrotestosterona, juegan un papel crucial en el desarrollo y mantenimiento de las características masculinas. Los antagonistas del receptor de andrógenos se utilizan principalmente en el tratamiento del cáncer de próstata, una enfermedad impulsada por la señalización de andrógenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del antagonista del receptor de andrógenos 9 implica una serie de reacciones químicas, incluida la ciclización y las modificaciones del grupo funcional. Una ruta sintética común involucra la ciclización de un compuesto de fórmula V para obtener un compuesto de fórmula VI . Este método es ventajoso debido a sus materiales de partida fácilmente obtenibles, alta tasa de utilización atómica y condiciones de reacción suaves.

Métodos de producción industrial: Para la producción industrial, el proceso se optimiza para garantizar un alto rendimiento y pureza. La estereoquímica del material de partida se controla para sintetizar isómeros específicos, como ODM-201, que es adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El antagonista del receptor de andrógenos 9 se somete a varias reacciones químicas, que incluyen:

Oxidación: Involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Involucra el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los halógenos .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El antagonista del receptor de andrógenos 9 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las interacciones entre los andrógenos y sus receptores.

Biología: Ayuda a comprender el papel de la señalización de andrógenos en varios procesos biológicos.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de andrógenos.

Mecanismo De Acción

El antagonista del receptor de andrógenos 9 ejerce sus efectos al unirse al dominio de unión al ligando del receptor de andrógenos, evitando que los andrógenos activen el receptor. Esta inhibición interrumpe la vía de señalización del receptor de andrógenos, que es crucial para el crecimiento y la proliferación de las células cancerosas de próstata . El compuesto induce cambios conformacionales en el receptor, haciéndolo inactivo .

Compuestos similares:

Bicalutamida: Un antagonista del receptor de andrógenos no esteroideo de primera generación.

Enzalutamida: Un antagonista del receptor de andrógenos no esteroideo de segunda generación con mayor eficacia.

Singularidad: El antagonista del receptor de andrógenos 9 es único debido a su afinidad de unión específica y la capacidad de superar los mecanismos de resistencia que limitan la eficacia de otros antagonistas del receptor de andrógenos . Su novedosa estructura química permite una inhibición más efectiva de la señalización del receptor de andrógenos, lo que lo convierte en un candidato prometedor para un mayor desarrollo terapéutico .

Comparación Con Compuestos Similares

Bicalutamide: A first-generation nonsteroidal androgen receptor antagonist.

Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with improved efficacy.

Apalutamide: Another second-generation nonsteroidal androgen receptor antagonist used in prostate cancer treatment.

Uniqueness: Androgen receptor antagonist 9 is unique due to its specific binding affinity and the ability to overcome resistance mechanisms that limit the efficacy of other androgen receptor antagonists . Its novel chemical structure allows for more effective inhibition of androgen receptor signaling, making it a promising candidate for further therapeutic development .

Propiedades

IUPAC Name |

4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMSHSUYAZHWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2718339.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)

![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2718351.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/new.no-structure.jpg)

![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)